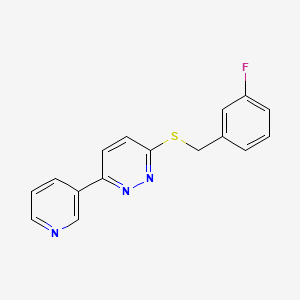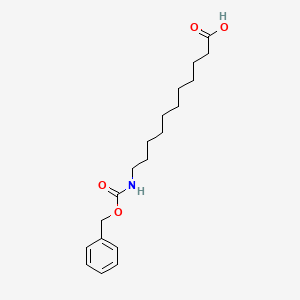
3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the furan ring and the isobenzofuranone moiety in its structure suggests that it may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of 5-methylfuran-2-carbaldehyde with isobenzofuran-1(3H)-one in the presence of a suitable catalyst. The reaction typically requires mild to moderate heating and can be carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The furan ring and the isobenzofuranone moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in drug development.
Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(5-methylfuran-2-yl)-2-oxoethyl)benzofuran-1(3H)-one: Similar structure but with a benzofuran ring instead of an isobenzofuranone.
3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isocoumarin: Similar structure but with an isocoumarin ring.
Uniqueness
The uniqueness of 3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one lies in its specific combination of the furan ring and the isobenzofuranone moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-6-7-13(18-9)12(16)8-14-10-4-2-3-5-11(10)15(17)19-14/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDZQMQPPPOPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)

![N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2888163.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2888166.png)
![3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide](/img/structure/B2888167.png)


![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)

![2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2888174.png)
![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)


